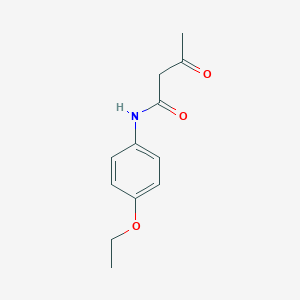

N-(4-Ethoxyphenyl)-3-oxobutanamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50630. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-3-16-11-6-4-10(5-7-11)13-12(15)8-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWROGCAUSKGAMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044526 | |

| Record name | N-(4-Ethoxyphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122-82-7 | |

| Record name | N-(4-Ethoxyphenyl)-3-oxobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Ethoxyphenyl)-3-oxobutanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Acetoacetophenetidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, N-(4-ethoxyphenyl)-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(4-Ethoxyphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-ethoxyacetoacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(4-ETHOXYPHENYL)-3-OXOBUTANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKC95SNL22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N-(4-Ethoxyphenyl)-3-oxobutanamide from p-Phenetidine

Abstract

This technical guide provides a detailed examination of the synthesis of N-(4-Ethoxyphenyl)-3-oxobutanamide, a valuable β-ketoamide intermediate in medicinal and chemical research. The primary focus is on the direct acetoacetylation of p-phenetidine (4-ethoxyaniline) using ethyl acetoacetate. This document elucidates the underlying reaction mechanism, provides a field-proven experimental protocol, outlines methods for purification and characterization, and addresses critical safety considerations. Designed for researchers, chemists, and drug development professionals, this guide integrates theoretical principles with practical, actionable insights to ensure a reproducible and efficient synthesis.

Introduction and Significance

This compound, also known as p-acetoacetophenetidide, is a compound of significant interest due to its structural motifs, which are present in various bioactive molecules. It is a known metabolic intermediate of the analgesic and antipyretic agent bucetin and is structurally related to phenacetin.[1][2][3] Its β-ketoamide functionality makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds and more complex molecular architectures, positioning it as a key building block in synthetic organic chemistry and drug discovery programs.

The most direct and classical approach to synthesizing this molecule is through the condensation reaction between p-phenetidine and an acetoacetylating agent, typically ethyl acetoacetate. This guide will focus on this robust and scalable method.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of this compound from p-phenetidine and ethyl acetoacetate is a classic example of a nucleophilic acyl substitution reaction, specifically, an amidation of an ester.

Causality of the Mechanism: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of p-phenetidine at the electrophilic carbonyl carbon of the ester group in ethyl acetoacetate.[4][5] Aromatic amines like p-phenetidine are effective nucleophiles for this transformation. The reaction proceeds through a tetrahedral intermediate. The subsequent collapse of this intermediate results in the elimination of ethanol, a stable leaving group, to form the thermodynamically favored amide bond. The reaction is typically driven to completion by heating, which facilitates the removal of the ethanol byproduct, shifting the equilibrium towards the product according to Le Châtelier's principle.[6]

The final product, this compound, possesses a β-diketone functionality that can exist in equilibrium between its keto and enol tautomeric forms, although it primarily crystallizes as the keto tautomer.[1][7]

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, meaning that visual cues (such as solidification upon cooling) and subsequent analytical checks confirm the successful progression of the reaction. The methodology is adapted from established procedures for analogous N-aryl-3-oxobutanamide syntheses.[6]

Materials and Equipment

-

Reactants: p-Phenetidine (4-ethoxyaniline), Ethyl acetoacetate

-

Solvents: Ethanol (for recrystallization), Deionized water

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, beaker, Buchner funnel, vacuum flask, filter paper.

Quantitative Data and Reaction Parameters

| Parameter | Value/Description | Rationale |

| p-Phenetidine | 1.0 equivalent | Limiting reagent |

| Ethyl Acetoacetate | 1.1 equivalents | A slight excess ensures complete consumption of the amine. |

| Temperature | 120-140 °C | Provides sufficient thermal energy to overcome the activation barrier and drive off the ethanol byproduct.[6] |

| Reaction Time | 2-4 hours | Typically sufficient for complete conversion, monitored by TLC. |

| Purification Method | Recrystallization | A robust method for purifying solid organic compounds, yielding high-purity crystalline product.[6][8] |

| Recrystallization Solvent | Ethanol/Water mixture | The product is soluble in hot ethanol and insoluble in cold water, making this an ideal solvent system. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine p-phenetidine (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Heating: Attach a reflux condenser (without water flow, acting as an air condenser) to the flask. Heat the reaction mixture to 120-140°C using a heating mantle or oil bath, with continuous stirring.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the p-phenetidine starting material. The reaction is typically complete within 2-4 hours. During this time, the liberation of ethanol vapor may be observed.

-

Work-up: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The crude product will often solidify into a waxy or crystalline mass upon cooling.

-

Purification by Recrystallization:

-

Add a minimal amount of hot ethanol to the flask to dissolve the crude solid.

-

Transfer the hot solution to a beaker.

-

Slowly add hot deionized water dropwise to the solution until it becomes slightly turbid, indicating the saturation point.

-

Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

-

Isolation and Drying: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold water. Allow the product to air-dry or dry in a vacuum oven to a constant weight.

Caption: General experimental workflow for synthesis and purification.

Product Characterization

Authenticating the final product is a critical step. The following data, sourced from public databases and expected analytical outcomes, should be used for validation.[9]

| Property | Description |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₁₂H₁₅NO₃[10] |

| Molecular Weight | 221.25 g/mol [9][10] |

| Melting Point | Approximately 85-88 °C (Literature values may vary) |

| ¹H NMR | Expect signals for: ethoxy group (triplet & quartet), aromatic protons, amide proton (singlet), methylene protons (singlet), and methyl protons of the acetyl group (singlet). |

| IR Spectroscopy | Expect characteristic peaks for: N-H stretch (~3300 cm⁻¹), C=O (amide) stretch (~1660 cm⁻¹), and C=O (ketone) stretch (~1715 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 221.11. |

Authoritative Grounding: Safety and Handling

Trustworthiness through Safety: A robust protocol is a safe protocol. All work must be preceded by a thorough risk assessment.

-

p-Phenetidine (4-ethoxyaniline): This compound is toxic if swallowed, inhaled, or absorbed through the skin.[11][12] It is a suspected mutagen and can cause skin and eye irritation.[3][13] Handling Requirements: Always handle p-phenetidine in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[11][13]

-

Ethyl Acetoacetate: This is a flammable liquid and can cause eye irritation. Standard laboratory precautions should be observed.

-

This compound: While specific toxicity data is not extensively documented, it should be handled with care as a novel chemical entity. Assume it may have hazardous properties and use appropriate PPE.

Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[11][13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11][13]

-

Inhalation: Move the person to fresh air.[11]

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

The synthesis of this compound from p-phenetidine via condensation with ethyl acetoacetate is a reliable and straightforward method. The procedure detailed in this guide, grounded in established principles of organic chemistry, provides a clear pathway for obtaining this valuable intermediate. By understanding the underlying mechanism, adhering to the experimental protocol, and prioritizing safety, researchers can confidently and reproducibly synthesize this compound for further application in chemical and pharmaceutical development.

References

- 1. N-(4-Ethoxyphenyl)-3-oxobutanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. p-Phenetidine - Wikipedia [en.wikipedia.org]

- 4. homework.study.com [homework.study.com]

- 5. homework.study.com [homework.study.com]

- 6. benchchem.com [benchchem.com]

- 7. N-(4-Eth-oxy-phen-yl)-3-oxobutanamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. This compound | C12H15NO3 | CID 61053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. pfaltzandbauer.com [pfaltzandbauer.com]

- 13. fishersci.com [fishersci.com]

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of N-(4-Ethoxyphenyl)-3-oxobutanamide

Abstract

This technical guide provides an in-depth methodology for the single-crystal X-ray diffraction analysis of N-(4-ethoxyphenyl)-3-oxobutanamide, a significant derivative of phenacetin and a putative metabolite of the analgesic bucetin.[1][2][3] Addressed to researchers, medicinal chemists, and drug development professionals, this document moves beyond a standard protocol, offering a narrative grounded in experimental causality and scientific integrity. We will explore the journey from crystal growth to the final refined structure, elucidating the critical decisions and validation steps that ensure a high-quality, reliable crystallographic model. The established crystal structure of the title compound, C12H15NO3, reveals its crystallization in the orthorhombic space group Pca2₁ with two independent molecules in the asymmetric unit, existing as the keto tautomer.[1][2][3][4][5] This guide will detail the procedural steps to arrive at and validate such a finding.

Introduction: The Significance of Solid-State Structure

This compound is a compound of interest due to its relationship with phenacetin, a once-common analgesic, and its role as a potential intermediate in the biotransformation of bucetin.[1][2][3] Understanding its three-dimensional structure is paramount for several reasons. A definitive crystal structure provides unequivocal proof of molecular connectivity, conformation, and tautomeric form. For drug development professionals, this information is critical for understanding stereochemistry, identifying potential hydrogen bonding sites, and informing the design of new active pharmaceutical ingredients (APIs) with improved properties. The solid-state packing, governed by intermolecular interactions, influences key physicochemical properties such as solubility, melting point, and stability, which are all critical parameters in drug formulation.

The analysis presented herein is based on the known structure of this compound, which crystallizes with two symmetry-independent molecules (Z' = 2).[1][2][3][4][5] These molecules exhibit nearly identical conformations and are related by a local inversion center.[1][2][3] The compound exists in its keto tautomeric form, with the β-diketone moiety being non-planar.[1][2][3][4][5] The dominant intermolecular interaction is a hydrogen bond between the N—H group of each molecule and the amide carbonyl oxygen of a neighboring molecule, forming antiparallel chains.[1][2][3][5] This guide will walk through the experimental and computational steps required to independently determine and verify these structural features.

The Crystallographic Workflow: From Powder to Publication

The journey to a refined crystal structure is a multi-stage process that demands precision at every step. Each stage builds upon the last, and the quality of the final model is a direct reflection of the care taken throughout the workflow.

Caption: The overall workflow for single-crystal structure analysis.

Experimental Protocols: A Self-Validating Approach

Synthesis and Crystallization

The starting material, this compound, can be obtained from commercial sources or synthesized.[1][2][3] For the purpose of this guide, we will assume the compound has been synthesized and purified to >98% purity, as impurities can significantly hinder crystallization.

Protocol 1: Single Crystal Growth by Slow Cooling

This method was successfully used to obtain colorless laths of the title compound.[1][2][3] The principle behind this technique is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form as the solubility decreases with temperature.

-

Step 1: Solvent Selection & Saturation. In a clean glass vial, add a small amount of this compound. Add deionized water dropwise while heating the vial (e.g., in a sand bath or on a hot plate) to near boiling, until the solid completely dissolves. The goal is to create a nearly saturated solution at high temperature.

-

Step 2: Slow Cooling. Loosely cap the vial to prevent rapid evaporation and contamination from dust. Place the hot vial in an insulated container (e.g., a Dewar flask filled with hot water or simply wrapped in glass wool) to ensure a very slow cooling rate. Allow the setup to cool to room temperature over 24-48 hours.

-

Causality: Rapid cooling often leads to the formation of many small, poorly-ordered microcrystals or an amorphous powder.[8] A slow cooling rate is crucial as it allows molecules sufficient time to arrange themselves into a thermodynamically stable, well-ordered crystal lattice.

-

-

Step 3: Crystal Harvesting. Once crystals have formed, carefully decant the supernatant. Use a fine needle or a micropipette to gently transfer a suitable crystal onto a microscope slide for inspection.

-

Self-Validation: A suitable crystal should be transparent, have well-defined faces and sharp edges, and extinguish cleanly under cross-polarized light. Dimensions of approximately 0.1-0.3 mm in each direction are ideal.

-

X-ray Data Collection

This phase involves mounting a selected crystal and exposing it to a focused beam of X-rays to generate a diffraction pattern.

Protocol 2: Crystal Mounting and Data Acquisition

-

Step 1: Crystal Mounting. Select a high-quality single crystal under a microscope. Using a cryo-loop, carefully pick up the crystal with a small amount of cryoprotectant (e.g., Paratone-N oil). Mount the loop on a goniometer head.

-

Step 2: Cryo-cooling. Place the mounted crystal into a cold stream of nitrogen gas (typically 100 K) on the diffractometer.

-

Causality: Cryo-cooling minimizes radiation damage to the crystal from the high-intensity X-ray beam and reduces thermal vibrations of the atoms, leading to higher resolution data.[9]

-

-

Step 3: Diffraction Screening and Unit Cell Determination. Collect a few initial diffraction images (frames) at different crystal orientations. Software associated with the diffractometer will automatically identify diffraction spots to determine the crystal system, lattice parameters, and a preliminary space group.

-

Step 4: Full Data Collection Strategy. Based on the determined Bravais lattice and preliminary space group, the software will calculate an optimal strategy for collecting a complete, redundant dataset. This involves a series of scans (runs) where the crystal is rotated through a specific angular range while diffraction images are continuously collected.[10][11]

-

Causality: The goal is to measure the intensity of as many unique reflections as possible to a desired resolution (typically at least 0.84 Å for publication).[12] Collecting redundant data (measuring symmetry-equivalent reflections multiple times) is crucial for accurate data scaling and improves the signal-to-noise ratio.[10]

-

Structure Solution and Refinement: From Data to Model

This is the computational heart of crystallography, where the raw diffraction intensities are transformed into a detailed 3D atomic model.

Caption: The iterative process of structure solution and refinement.

Data Integration and Structure Solution

-

Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection, correct for experimental factors (like Lorentz and polarization effects), and scale the data from different images.[9][13] This produces a reflection file (typically with an .hkl extension).

-

Structure Solution: The "phase problem" is the central challenge in crystallography; the diffraction experiment measures intensities, but not the phases of the X-ray waves.[10] For small molecules like this, direct methods are typically used to derive initial phase estimates.

-

Protocol: The structure solution is often highly automated. Programs like SHELXT or SHELXS, part of the SHELX suite, use the reflection data to locate the positions of most or all of the non-hydrogen atoms, generating an initial structural model.[14]

-

Structure Refinement with SHELXL

Refinement is an iterative process of adjusting the atomic parameters (positional coordinates, displacement parameters) of the model to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data.[14][15] SHELXL is the gold standard program for small-molecule structure refinement.[14]

Protocol 3: Iterative Refinement

-

Step 1: Initial Refinement. Begin by refining the initial model from the structure solution step. This typically involves isotropic refinement, where atoms are modeled as spheres.

-

Step 2: Atom Assignment and Anisotropic Refinement. Examine the model and the electron density map. Correct any misassigned atoms. Once the model is chemically sensible, switch to anisotropic refinement for all non-hydrogen atoms, which models them as ellipsoids to better represent their thermal motion.

-

Step 3: Locating Hydrogen Atoms. Hydrogen atoms are often located from a difference Fourier map, which shows regions of excess or deficient electron density.[16] In the case of this compound, all H atoms were located in difference maps.[2]

-

Step 4: Hydrogen Atom Refinement. The coordinates of the N-bound H atoms were refined, while C-H atoms were placed in geometrically idealized positions and allowed to "ride" on their parent carbon atoms.[2] This is a standard and reliable approach.

-

Step 5: Convergence. Continue the refinement until the model converges, meaning the shifts in atomic parameters between cycles are negligible and the R-factors (indicators of agreement between model and data) are minimized.

Data Presentation and Validation

A refined structure is incomplete without rigorous validation and clear presentation of the key crystallographic data.

Crystallographic Data Summary

The following table summarizes the key data for this compound, as would be reported in a publication.

| Parameter | Value | Source |

| Chemical Formula | C₁₂H₁₅NO₃ | [1][2][3] |

| Formula Weight | 221.25 | [17] |

| Crystal System | Orthorhombic | [1][2][3] |

| Space Group | Pca2₁ | [1][2][3][4][5] |

| a (Å) | 18.093(3) | [1] |

| b (Å) | 5.8615(9) | [1] |

| c (Å) | 21.033(3) | [1] |

| α, β, γ (°) | 90, 90, 90 | [1] |

| Volume (ų) | 2232.1(6) | [1] |

| Z, Z' | 8, 2 | [1][2][3][4][5] |

| T (K) | 100(2) | [1] |

| Final R₁ [I > 2σ(I)] | 0.057 | [1] |

| wR₂ (all data) | 0.134 | [1] |

| CCDC Number | 2276880 | [2] |

Structure Validation

Before interpretation or publication, the final structural model must be rigorously validated.

-

Trustworthiness through Validation: The program PLATON is a versatile tool used for a wide range of crystallographic calculations and checks.[18][19][20][21] It is a key component of the IUCr's checkCIF service, which automatically validates crystallographic information files (CIFs) for syntactic and chemical integrity.

-

Key Validation Checks:

-

Geometric Analysis: Bond lengths, angles, and torsion angles are checked against standard values to identify any unusual or strained geometries.

-

Missed Symmetry: PLATON's ADDSYM routine checks if the structure could be described in a higher symmetry space group.

-

Void Analysis: The program searches for solvent-accessible voids in the crystal lattice, which might indicate unaccounted-for solvent molecules.

-

Hydrogen Bond Analysis: A comprehensive analysis of all potential hydrogen bonds is performed. For the title compound, this would confirm the N—H···O=C interactions that form the primary packing motif.[1][2][3][5]

-

Conclusion

The crystal structure analysis of this compound provides a definitive view of its solid-state conformation and intermolecular interactions. By following a rigorous, self-validating workflow from crystal growth through data collection, structure refinement, and final validation, researchers can produce a high-quality, reliable model. This guide has outlined not only the "how" but the "why" behind the critical steps, providing the necessary framework for scientists to confidently apply these techniques to their own small-molecule crystallographic challenges. The resulting structural insights are invaluable for fields ranging from medicinal chemistry to materials science, forming the bedrock of rational molecular design.

References

-

Yerramsetty, S., Fronczek, F. R., & Uppu, R. M. (2023). This compound. IUCrData, 8(7), x230565. [Link]

-

Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]

-

Spek, A. L. (n.d.). PLATON for Windows. University of Glasgow. [Link]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. [Link]

-

Yerramsetty, S., Fronczek, F. R., & Uppu, R. M. (2023). This compound. IUCr. [Link]

-

Spek, A. L. (n.d.). THE PLATON HOMEPAGE. Utrecht University. [Link]

-

Spek, A. L. (2021). Small molecules: the PLATON toolbox. International Union of Crystallography. [Link]

-

Spek, A. L. (2007). PLATON for MS-Windows. [Link]

-

Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1–9. [Link]

-

Zhang, H., et al. (2016). Single-crystal growth of organic semiconductors. MRS Bulletin, 41(6), 434-440. [Link]

-

Yerramsetty, S., Fronczek, F. R., & Uppu, R. M. (2023). This compound. IUCrData, 8(7). [Link]

- Macromolecular Crystallography Core Facility. (n.d.).

-

Ciulla, M., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2493-2511. [Link]

-

University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]

-

Organic Chemistry. (2020, December 12). How to Grow Single Crystals. YouTube. [Link]

- Rowlett, R. S. (n.d.).

-

University of Kentucky X-Ray Crystallography Facility. (n.d.). Tutorials. [Link]

-

IUCr Journals. (2023). This compound. [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

-

Yerramsetty, S., Fronczek, F. R., & Uppu, R. M. (2023). N-(4-Eth-oxy-phen-yl)-3-oxobutanamide. IUCrData, 8(Pt 7), x230565. [Link]

-

HKL Research. (n.d.). Small Molecule Structure Solution and Refinement. [Link]

-

CCP4 wiki. (n.d.). Solve a small-molecule structure. [Link]

-

National Institute of Standards and Technology. (n.d.). Phenacetin. NIST WebBook. [Link]

-

ResearchGate. (n.d.). Structures of phenacetin and acetaminophen with protons numbered as they are referenced in the text. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. [Link]

-

Vonrhein, C. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 54-58. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

PubChem. (n.d.). Phenacetin, TMS Derivative. [Link]

-

Vonrhein, C. (2021). A beginner's guide to X-ray data processing. ResearchGate. [Link]

-

SIELC Technologies. (2018). This compound. [Link]

-

PubChem. (n.d.). Phenacetin. [Link]

-

CAS Common Chemistry. (n.d.). Phenacetin. [Link]

-

PubChemLite. (n.d.). This compound (C12H15NO3). [Link]

-

Global Substance Registration System. (n.d.). This compound. [Link]

Sources

- 1. N-(4-Ethoxyphenyl)-3-oxobutanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. iucrdata.iucr.org [iucrdata.iucr.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. N-(4-Eth-oxy-phen-yl)-3-oxobutanamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 8. How To [chem.rochester.edu]

- 9. portlandpress.com [portlandpress.com]

- 10. X-ray Data Collection Course [mol-xray.princeton.edu]

- 11. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]

- 12. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. scispace.com [scispace.com]

- 16. hkl-xray.com [hkl-xray.com]

- 17. This compound | C12H15NO3 | CID 61053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. PLATON [chem.gla.ac.uk]

- 19. cryst.chem.uu.nl [cryst.chem.uu.nl]

- 20. iucr.org [iucr.org]

- 21. PLATON [cristal.org]

A Comprehensive Spectroscopic Guide to N-(4-Ethoxyphenyl)-3-oxobutanamide: Elucidating Molecular Structure through NMR, IR, and MS

This in-depth technical guide provides a detailed exploration of the spectroscopic characterization of N-(4-Ethoxyphenyl)-3-oxobutanamide, a significant compound in medicinal chemistry and a metabolite of the analgesic bucetin.[1] This document is intended for researchers, scientists, and drug development professionals, offering a practical framework for structural elucidation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The principles and methodologies detailed herein are broadly applicable to the characterization of small organic molecules.

Introduction: The Imperative of Spectroscopic Characterization

This compound, also known as acetoacet-p-phenetidide, possesses a molecular structure that includes an aromatic ring, an amide linkage, and a β-dicarbonyl moiety.[1][2][3] This combination of functional groups gives rise to a rich spectroscopic signature. Accurate interpretation of this signature is paramount for confirming the chemical identity, purity, and structure of the molecule, which are critical steps in drug discovery and development. In the solid state, crystallographic studies have shown that this compound exists predominantly in its keto tautomeric form.[1][4] However, in solution, the potential for keto-enol tautomerism must be considered, which can add complexity to the interpretation of NMR spectra.[5]

This guide will systematically dissect the NMR, IR, and MS data for this compound, providing not just the data itself, but also the rationale behind the experimental choices and the logic of spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom in the molecule.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A well-defined protocol is essential for obtaining high-resolution and interpretable NMR spectra.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[6] The choice of solvent is critical as it can influence the chemical shifts and the position of the keto-enol equilibrium.[5] Filter the solution into a 5 mm NMR tube to remove any particulate matter.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz) for improved signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans (typically 8-16 for sufficient signal-to-noise), relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (often several hundred to thousands) is required.[7] Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Diagram: Workflow for NMR Spectroscopic Analysis

Caption: A generalized workflow for acquiring and interpreting NMR spectra.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their neighboring protons. The expected chemical shifts for this compound in its keto form are detailed below.

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment Rationale |

| -CH₃ (ethoxy) | ~1.4 | Triplet | 3H | Aliphatic methyl group coupled to a methylene group. |

| -CH₃ (acetyl) | ~2.3 | Singlet | 3H | Methyl group adjacent to a carbonyl, no adjacent protons. |

| -CH₂- (keto) | ~3.6 | Singlet | 2H | Methylene group flanked by two carbonyl groups, no adjacent protons. |

| -OCH₂- (ethoxy) | ~4.0 | Quartet | 2H | Methylene group adjacent to an oxygen and coupled to a methyl group. |

| Ar-H (ortho to -OEt) | ~6.9 | Doublet | 2H | Aromatic protons deshielded by the ethoxy group. |

| Ar-H (ortho to -NH) | ~7.5 | Doublet | 2H | Aromatic protons deshielded by the amide group. |

| -NH- (amide) | ~8.5-9.5 | Singlet (broad) | 1H | Amide proton, often broad due to quadrupole effects and exchange. |

Note: Predicted chemical shifts are based on analogous structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

The presence of a single set of peaks corresponding to the keto form would be expected, especially in a non-polar solvent like CDCl₃. Should the enol tautomer be present in significant quantities, a separate set of signals would appear, most notably a vinyl proton around 5-6 ppm and a very broad enolic hydroxyl proton signal between 10-15 ppm.[5]

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

| Carbon | Chemical Shift (δ, ppm) (Predicted) | Assignment Rationale |

| -C H₃ (ethoxy) | ~15 | Aliphatic methyl carbon. |

| -C H₃ (acetyl) | ~30 | Methyl carbon adjacent to a carbonyl group. |

| -C H₂- (keto) | ~50 | Methylene carbon between two carbonyl groups. |

| -OC H₂- (ethoxy) | ~64 | Methylene carbon bonded to an oxygen atom. |

| Ar-C (ortho to -OEt) | ~115 | Aromatic carbon shielded by the electron-donating ethoxy group. |

| Ar-C (ortho to -NH) | ~121 | Aromatic carbon slightly deshielded by the amide group. |

| Ar-C (ipso to -OEt) | ~156 | Aromatic carbon directly attached to the deshielding oxygen atom. |

| Ar-C (ipso to -NH) | ~131 | Aromatic carbon directly attached to the nitrogen atom. |

| -C =O (amide) | ~165 | Carbonyl carbon of the amide functional group. |

| -C =O (ketone) | ~205 | Carbonyl carbon of the ketone functional group, typically highly deshielded. |

Note: Predicted chemical shifts are based on established ranges for similar functional groups.[8][9]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring an FTIR Spectrum

For a solid sample like this compound, two common methods are employed:

-

Potassium Bromide (KBr) Pellet: A few milligrams of the sample are finely ground with anhydrous KBr powder and pressed into a thin, transparent pellet.[10][11] This method provides a high-quality spectrum of the solid-state form of the compound.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto an ATR crystal (e.g., diamond) and pressure is applied to ensure good contact.[10][11][12] This technique requires minimal sample preparation and is very rapid.

IR Spectral Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3300 | N-H stretch | Secondary Amide | Medium |

| 3100-3000 | C-H stretch | Aromatic | Medium |

| 2980-2850 | C-H stretch | Aliphatic (CH₃, CH₂) | Medium |

| ~1715 | C=O stretch | Ketone | Strong |

| ~1670 | C=O stretch (Amide I) | Secondary Amide | Strong |

| ~1600, ~1510 | C=C stretch | Aromatic Ring | Medium-Strong |

| ~1540 | N-H bend (Amide II) | Secondary Amide | Medium |

| ~1240 | C-O-C stretch | Aryl-alkyl ether | Strong |

The presence of two distinct carbonyl peaks is a key feature of the spectrum. The ketone carbonyl typically absorbs at a higher frequency (~1715 cm⁻¹) than the amide carbonyl (~1670 cm⁻¹).[5] The lower frequency of the amide C=O is due to the resonance delocalization of the nitrogen lone pair, which reduces the double bond character of the carbonyl group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and valuable structural information through the analysis of fragmentation patterns.

Experimental Protocol: LC-MS Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a common technique for the analysis of small organic molecules.[13][14]

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as acetonitrile or methanol.

-

Chromatographic Separation: The sample is injected into a high-performance liquid chromatography (HPLC) system to separate it from any impurities.

-

Ionization: The eluent from the HPLC is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, typically forming the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.[13][14]

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Tandem MS (MS/MS): To obtain fragmentation data, the precursor ion of interest (e.g., [M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate product ions.

Diagram: Proposed Mass Spectrometry Fragmentation Pathway of this compound

Caption: A plausible fragmentation pathway for the protonated molecule.

Mass Spectrum Interpretation

-

Molecular Ion: The molecular weight of this compound is 221.25 g/mol .[3] In ESI-MS in positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 222. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Key Fragments: The fragmentation pattern provides a fingerprint of the molecule's structure. Common fragmentation pathways for this molecule would involve cleavage of the amide bond and the bonds adjacent to the carbonyl groups.

-

Loss of the acetyl group (CH₃CO): A neutral loss of 43 Da from the molecular ion would result in a fragment at m/z 178.

-

Cleavage of the butanamide chain: Cleavage of the bond between the methylene and the amide carbonyl would lead to the formation of the 4-ethoxyphenylaminium ion at m/z 138.

-

Formation of the acetyl cation: A fragment corresponding to [CH₃CO]⁺ at m/z 43 is also expected.

-

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. ¹H and ¹³C NMR spectroscopy elucidates the precise arrangement of atoms and their connectivity. IR spectroscopy offers a rapid and definitive confirmation of the key functional groups, particularly the distinct amide and ketone carbonyls. Finally, mass spectrometry confirms the molecular weight and provides further structural insights through characteristic fragmentation patterns. The integrated application of these techniques, grounded in a thorough understanding of their principles and meticulous experimental execution, is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

How Is A Sample Analysis Done In Ftir? A Step-By-Step Guide To Reliable Results. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). This compound | C12H15NO3 | CID 61053. Retrieved from [Link]

-

University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

- Li, F., & Se-person, T. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 21-28.

-

Massachusetts Institute of Technology. (n.d.). Experiment #2 NUCLEAR MAGNETIC RESONANCE. MIT OpenCourseWare. Retrieved from [Link]

-

Clinical Tree. (2023, September 18). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]

-

LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

-

Scribd. (n.d.). FTIR SOP: Setup and Data Processing. Retrieved from [Link]

- Gowda, B. T., et al. (2003). Infrared, 1H and 13C NMR Spectral Studies on Di- and Tri-substituted N-Aryl Amides.

-

National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PubMed Central. Retrieved from [Link]

-

European Pharmaceutical Review. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

-

SlidePlayer. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Retrieved from [Link]

-

University of Chemistry and Technology, Prague. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

-

YouTube. (2017, December 4). How to Prepare and Run a NMR Sample. Retrieved from [Link]

- Yerramsetty, S., Fronczek, F. R., & Uppu, R. M. (2023). This compound.

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]

-

Wiley Online Library. (2004). Electron ionization mass spectral fragmentation of derivatized 4,5- and 5,6-epoxysterols. Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C12H15NO3). Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13c nmr chemical shift values. Retrieved from [Link]

-

FDA Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

MassBank of North America. (n.d.). Spectrum LU100155 for this compound. MoNA. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetoacetanilide. Retrieved from [Link]

-

University of Alabama at Birmingham. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

YouTube. (2018, September 20). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry. Chad's Prep. Retrieved from [Link]

-

Yerramsetty, S., Fronczek, F. R., & Uppu, R. M. (2023). N-(4-Eth-oxy-phen-yl)-3-oxobutanamide. PubMed. Retrieved from [Link]

-

YouTube. (2023, March 16). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. Pharmacy Pathshala. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). This compound. Retrieved from [Link]

-

Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

-

ResearchGate. (2019, June 26). (PDF) Electron ionization mass spectrometry fragmentation and multiple reaction monitoring quantification of autoxidation products of α-and β-amyrins in natural samples. Retrieved from [Link]

Sources

- 1. N-(4-Ethoxyphenyl)-3-oxobutanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eng.uc.edu [eng.uc.edu]

- 3. This compound | C12H15NO3 | CID 61053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(4-Eth-oxy-phen-yl)-3-oxobutanamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. compoundchem.com [compoundchem.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. How Is A Sample Analysis Done In Ftir? A Step-By-Step Guide To Reliable Results - Kintek Solution [kindle-tech.com]

- 12. jascoinc.com [jascoinc.com]

- 13. drugtargetreview.com [drugtargetreview.com]

- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

An In-Depth Technical Guide: N-(4-Ethoxyphenyl)-3-oxobutanamide, a Key Metabolite in the Biotransformation of Bucetin

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of N-(4-ethoxyphenyl)-3-oxobutanamide, a pivotal metabolite of the analgesic drug bucetin. Bucetin, a structural analog of phenacetin, was withdrawn from the market due to significant renal toxicity and carcinogenic risk, underscoring the critical importance of understanding its metabolic fate.[1][2][3] This document delves into the metabolic pathways converting bucetin, the chemical synthesis and analytical characterization of this compound, and detailed protocols for its study using modern bioanalytical techniques. By synthesizing established literature with practical, field-proven methodologies, this guide serves as an essential resource for professionals in drug metabolism, toxicology, and medicinal chemistry engaged in the characterization of drug candidates and their metabolites.

Introduction: The Bucetin Story and the Imperative of Metabolite Profiling

Bucetin, chemically known as N-(4-ethoxyphenyl)-3-hydroxybutanamide, was developed as an analgesic and antipyretic, once positioned as a potentially safer alternative to its predecessor, phenacetin.[3][4][5] However, post-market surveillance revealed a toxicological profile that mirrored phenacetin's, leading to its withdrawal due to severe adverse effects, including nephrotoxicity.[1][2] This history serves as a potent reminder that the biological activity and safety profile of a xenobiotic are dictated not only by the parent compound but profoundly by its metabolites.

This compound has been identified as a putative intermediate in the complex biotransformation of bucetin.[4][5] It represents the oxidized counterpart of the parent drug, formed through the conversion of a secondary alcohol to a ketone. Understanding the formation, fate, and intrinsic activity of this metabolite is crucial for piecing together the mechanistic puzzle of bucetin's toxicity. This guide offers the foundational knowledge and detailed protocols required to investigate this compound, from its enzymatic generation to its synthesis as an analytical standard and its ultimate quantification in biological systems.

The Metabolic Landscape of Bucetin

The biotransformation of bucetin is a multi-faceted process involving several competing enzymatic pathways. Its structural similarity to phenacetin provides a valuable framework for predicting its metabolic fate and understanding its toxicity.

Comparative Context: The Phenacetin Precedent

Phenacetin's toxicity is intrinsically linked to its metabolic activation. It is primarily metabolized by Cytochrome P450 enzymes, notably CYP1A2.[6][7] Key pathways include:

-

O-deethylation: This major pathway forms the active analgesic, paracetamol (acetaminophen).[8][9]

-

N-hydroxylation: This pathway generates N-hydroxyphenacetin, a reactive intermediate that can be further metabolized to species that covalently bind to cellular macromolecules, initiating toxicity and carcinogenicity.[8][9]

-

Deacetylation: This pathway produces p-phenetidine, which is associated with nephrotoxicity.[8]

The balance between these detoxification and bioactivation pathways determines the ultimate safety outcome.

Biotransformation Pathways of Bucetin

Bucetin undergoes at least three primary metabolic transformations. The interplay between these pathways dictates the formation of various metabolites, including this compound.

-

Oxidation (Keto-Conversion): The 3-hydroxy group on the butanamide side chain of bucetin is oxidized to a ketone, yielding this compound. This reaction eliminates the chiral center present in the parent drug.[5]

-

O-de-ethylation: Similar to phenacetin, the ethyl group of the p-ethoxy moiety is removed, likely via CYP-mediated oxidation, to form a phenolic metabolite.

-

Deacylation: The amide bond is hydrolyzed to release 4-ethoxyaniline (p-phenetidine). This pathway is strongly implicated in the renal toxicity of bucetin, as the resulting aromatic amine is a known nephrotoxin.[3]

Studies in rabbits have shown that after oral administration, bucetin is extensively metabolized, with major metabolites including glucuronide conjugates of N-(4-hydroxyphenyl)-3-oxobutanamide and N-(4-hydroxyphenyl)-3-hydroxybutanamide.[4][5] This indicates that both oxidation and O-de-ethylation occur, although the precise sequence remains uncertain.[4][5]

Synthesis and Characterization of the this compound Standard

The unambiguous identification and accurate quantification of a metabolite require a pure, well-characterized analytical standard. This compound can be sourced commercially or synthesized in the laboratory.[4] The synthesis provides an understanding of its chemical stability and an unequivocal source for structural confirmation.

Physicochemical Properties

A summary of the key identifiers and properties for this compound is provided below.

| Property | Value | Source |

| IUPAC Name | This compound | [10] |

| Synonyms | p-Acetoacetophenetidide, 4'-Ethoxyacetoacetanilide | [10] |

| CAS Number | 122-82-7 | [10] |

| Molecular Formula | C₁₂H₁₅NO₃ | [10] |

| Molecular Weight | 221.25 g/mol | [10] |

| Appearance | Colorless to white crystalline solid | [4][11] |

Retrosynthetic Strategy and Protocol

The most direct and classical approach to synthesizing N-aryl-3-oxobutanamides is the condensation of an aniline with a β-ketoester, such as ethyl acetoacetate. This reaction forms the desired amide bond and eliminates ethanol.[12]

Rationale for Experimental Choices:

-

Reactants: 4-ethoxyaniline (p-phenetidine) provides the core aromatic amine structure, while ethyl acetoacetate serves as the four-carbon acetoacetyl donor. Using a slight excess of ethyl acetoacetate can help drive the reaction to completion.

-

Conditions: The reaction is typically performed neat (without solvent) at elevated temperatures (120-140°C). The heat is necessary to overcome the activation energy and, critically, to drive off the ethanol byproduct, which shifts the reaction equilibrium toward the product according to Le Châtelier's principle.

-

Purification: The crude product often solidifies upon cooling and can be effectively purified by recrystallization. Ethanol or an ethanol/water mixture is a common choice, as the product's solubility is significantly lower in the cold solvent than in the hot solvent, allowing for the separation from more soluble impurities.

Protocol: Synthesis via Condensation

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-ethoxyaniline (13.7 g, 0.1 mol) and ethyl acetoacetate (14.3 g, 0.11 mol).

-

Heating: Place the flask in a heating mantle and heat the mixture to 130°C with continuous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the starting aniline is consumed (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature. The crude product should solidify into a waxy or crystalline mass.

-

Purification: Add 50 mL of ethanol to the flask and gently heat to dissolve the crude product. If necessary, add hot water dropwise until the solution becomes slightly turbid, then add a few drops of ethanol to clarify. Allow the solution to cool slowly to room temperature and then place it in an ice bath for 1 hour to maximize crystallization.

-

Isolation: Collect the crystalline product by vacuum filtration, wash the filter cake with a small amount of cold 50% ethanol/water, and dry the product under vacuum to yield this compound.

Analytical Methodologies for Metabolite Quantification

The detection of this compound in complex biological matrices like plasma, urine, or in vitro incubates requires a highly sensitive and selective analytical method. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the industry gold standard for this application.[13]

Sample Preparation Protocol: Protein Precipitation

Rationale: The primary goal of sample preparation is to remove macromolecules, particularly proteins, which interfere with chromatographic analysis and can damage the LC column and MS ion source. Protein precipitation is a rapid and effective method for sample cleanup.

-

Aliquoting: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of the biological sample (e.g., plasma, microsomal incubate).

-

Quenching/Precipitation: Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structural analog).

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation and precipitation.

-

Centrifugation: Centrifuge the tube at >14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

Rationale: This method leverages the chromatographic properties of a C18 column to separate the metabolite from other small molecules and the specificity of tandem mass spectrometry to detect it without interference. Selected Reaction Monitoring (SRM) provides exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition.

| Parameter | Suggested Value |

| LC System | UPLC System (e.g., Waters Acquity, Thermo Vanquish) |

| Column | Reversed-Phase C18, e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Waters, Thermo) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | m/z 222.1 [M+H]⁺ |

| Product Ions (Q3) | m/z 108.0 (ethoxyaniline fragment), m/z 136.1 (ethoxyphenyl fragment) - To be optimized empirically |

| Analysis Mode | Selected Reaction Monitoring (SRM) |

In Vitro Investigation Using Liver Microsomes

To directly observe the formation of this compound from its parent drug, an in vitro metabolism assay using liver microsomes is the method of choice.[14][15] This system contains a high concentration of Phase I enzymes, particularly CYPs, responsible for many oxidative drug transformations.

Experimental Protocol: Bucetin Incubation with Human Liver Microsomes

Rationale for Self-Validation: This protocol includes critical controls to ensure the results are valid. The "-NADPH" control confirms the reaction is enzyme- and cofactor-dependent. The "0-minute" time point establishes the baseline and accounts for any non-enzymatic degradation.

-

Reagent Preparation:

-

Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

-

Bucetin Stock: 10 mM bucetin in DMSO.

-

HLM Stock: Human Liver Microsomes (HLM) at 20 mg/mL.

-

NADPH Regenerating System (NRS) Solution: Prepare according to manufacturer's instructions (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase).

-

-

Incubation Setup (Total Volume = 200 µL):

-

On ice, prepare master mixes in microcentrifuge tubes.

-

Test Reaction: Add 158 µL Buffer, 2 µL HLM stock (final conc. 0.2 mg/mL), and 2 µL bucetin stock (final conc. 100 µM).

-

Negative Control (-NADPH): Add 198 µL Buffer, 2 µL HLM stock, and 2 µL bucetin stock. Add 40 µL of buffer instead of NRS later.

-

-

Pre-incubation: Equilibrate the tubes in a shaking water bath at 37°C for 5 minutes.

-

Reaction Initiation:

-

Start the reaction by adding 40 µL of NRS solution to the "Test Reaction" tubes.

-

Add 40 µL of buffer to the "-NADPH" control.

-

Vortex gently to mix. This is Time = 0.

-

-

Time-Point Sampling:

-

At specified times (e.g., 0, 5, 15, 30, 60 minutes), remove a 50 µL aliquot from the incubation and add it to a tube containing 150 µL of ice-cold acetonitrile to quench the reaction.

-

-

Sample Processing: Vortex the quenched samples, centrifuge to pellet protein, and analyze the supernatant by LC-MS/MS as described in Section 4.

Expected Data Output

The analysis will yield quantitative data on the disappearance of the parent drug (bucetin) and the formation of the metabolite (this compound) over time.

| Time (min) | Bucetin Conc. (µM) | Metabolite Peak Area |

| 0 | 100 | < LLOQ |

| 5 | 85 | 15,400 |

| 15 | 62 | 38,100 |

| 30 | 39 | 59,800 |

| 60 | 15 | 82,500 |

| 60 (-NADPH) | 99 | < LLOQ |

| Table represents hypothetical data for illustrative purposes. LLOQ = Lower Limit of Quantification. |

Toxicological Implications and Future Directions

The metabolic profile of bucetin is central to its toxicity. While the deacylation pathway to 4-ethoxyaniline is a well-recognized route to renal toxicity, the role of this compound is less clear but warrants investigation.[3] Its β-dicarbonyl moiety is a chemically reactive functional group, potentially susceptible to reactions with cellular nucleophiles or capable of chelating metal ions, which could contribute to cellular stress.[5] Furthermore, studies have shown that bucetin can be metabolically activated to mutagens, a process that is significantly more pronounced in hamster liver microsomes than in rat, highlighting species differences in deacylating activity.[16][17]

Future research should focus on:

-

Enzyme Phenotyping: Identifying the specific human dehydrogenase and CYP450 isozymes responsible for the formation of this compound.

-

Isolated Metabolite Toxicology: Assessing the intrinsic cytotoxicity and reactivity of the synthesized this compound standard in relevant cell-based assays (e.g., renal proximal tubule cells).

-

Pharmacokinetic Modeling: Integrating the rates of formation and elimination of all major metabolites to build a comprehensive pharmacokinetic model that can better predict the toxic potential of bucetin and related analogs.

By systematically characterizing each metabolite, we can build a more complete and predictive model of a drug's disposition and toxic potential, ultimately leading to the development of safer medicines.

References

-

Role of CYP1A2 in the Toxicity of Long-Term Phenacetin Feeding in Mice. (URL: [Link])

-

Role of CYP1A2 in the toxicity of long-term phenacetin feeding in mice. - Oxford Academic. (URL: [Link])

-

This compound | C12H15NO3 | CID 61053 - PubChem. (URL: [Link])

-

This compound - PMC - NIH. (URL: [Link])

-

Role of CYP1A2 in the toxicity of long-term phenacetin feeding in mice - PubMed - NIH. (URL: [Link])

-

Mechanism of Metabolic Activation of the Analgetic Bucetin to Bacterial Mutagens by Hamster Liver Microsomes - J-Stage. (URL: [Link])

-

Bucetin | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (URL: [Link])

-

Bucetin | C12H17NO3 | CID 14130 - PubChem - NIH. (URL: [Link])

-

data reports this compound - IUCrData. (URL: [Link])

-

(IUCr) this compound. (URL: [Link])

-

Bucetin - Wikipedia. (URL: [Link])

-

Reactive metabolites of phenacetin and acetaminophen: a review - PubMed. (URL: [Link])

-

Mechanism of metabolic activation of the analgetic bucetin to bacterial mutagens by hamster liver microsomes - PubMed. (URL: [Link])

-

Mechanism of Metabolic Activation of the Analgetic Bucetin to Bacterial Mutagens by Hamster Liver Microsomes - J-Stage. (URL: [Link])

-

This compound (C12H15NO3) - PubChemLite. (URL: [Link])

-

rac-N-(4-Ethoxyphenyl)-3-hydroxybutanamide - PMC - NIH. (URL: [Link])

-

This compound - IUCr Journals. (URL: [Link])

-

In Vitro Drug Metabolism Using Liver Microsomes - PubMed. (URL: [Link])

-

Quercetin and Its Metabolites: Mechanistic Insights as the Basis of Their Therapeutic Potential in NAFLD and HCC - MDPI. (URL: [Link])

-

Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples | Request PDF - ResearchGate. (URL: [Link])

-

In Vitro Drug Metabolism Using Liver Microsomes | Request PDF - ResearchGate. (URL: [Link])

-

Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. (URL: [Link])

-

Quantitative determination of phenacetin and its metabolite acetaminophen by GLC-chemical ionization mass spectrometry - PubMed. (URL: [Link])

-

Method for quantitative quercetin detection using HPLC-MS/MS - ResearchGate. (URL: [Link])

-

Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples - PubMed. (URL: [Link])

-

(PDF) Pharmacokinetics of Quercetin - ResearchGate. (URL: [Link])

Sources

- 1. Bucetin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Bucetin - Wikipedia [en.wikipedia.org]

- 3. rac-N-(4-Ethoxyphenyl)-3-hydroxybutanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(4-Ethoxyphenyl)-3-oxobutanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iucrdata.iucr.org [iucrdata.iucr.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Role of CYP1A2 in the toxicity of long-term phenacetin feeding in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Reactive metabolites of phenacetin and acetaminophen: a review [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | C12H15NO3 | CID 61053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. journals.iucr.org [journals.iucr.org]

- 12. benchchem.com [benchchem.com]

- 13. Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Mechanism of Metabolic Activation of the Analgetic Bucetin to Bacterial Mutagens by Hamster Liver Microsomes [jstage.jst.go.jp]

- 17. Mechanism of Metabolic Activation of the Analgetic Bucetin to Bacterial Mutagens by Hamster Liver Microsomes [jstage.jst.go.jp]

"keto-enol tautomerism in N-(4-Ethoxyphenyl)-3-oxobutanamide"

An In-Depth Technical Guide to the Keto-Enol Tautomerism of N-(4-Ethoxyphenyl)-3-oxobutanamide

Abstract

This compound, a β-ketoamide of significant interest in medicinal chemistry and drug metabolism studies, exists as a dynamic equilibrium between its keto and enol tautomeric forms.[1][2] This guide provides a comprehensive technical overview of this tautomerism, designed for researchers, scientists, and drug development professionals. We will explore the structural characteristics of the tautomers, the physicochemical factors governing their equilibrium, and the primary analytical methodologies for their characterization. By integrating foundational principles with field-proven insights, this document serves as an authoritative resource for understanding and manipulating the tautomeric behavior of this important compound.

Introduction: The Significance of Tautomerism in Drug Development

Tautomerism, the chemical equilibrium between two readily interconvertible structural isomers, is a critical phenomenon in drug design and development.[3][4] Prototropic tautomers, which differ in the location of a proton, can exhibit distinct physicochemical properties, including lipophilicity, pKa, hydrogen bonding capability, and three-dimensional shape.[3] These differences can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately, its interaction with biological targets. For β-dicarbonyl compounds like this compound, the keto-enol equilibrium is the most prominent form of tautomerism, dictating the molecule's reactivity and potential for metal chelation.[2][5] Understanding and controlling this equilibrium is therefore paramount for predictable and optimized therapeutic outcomes.

Structural Analysis of Tautomers

This compound (also known as p-acetoacetophenetidide) features a β-dicarbonyl moiety, which is the locus of the tautomeric equilibrium.[1][6] The equilibrium involves the migration of an α-hydrogen to a carbonyl oxygen, accompanied by a shift of π-electrons.

-

Keto Tautomer : This form contains two distinct carbonyl groups—an amide carbonyl and a ketone carbonyl—separated by a methylene group (α-carbon). X-ray crystallographic studies have definitively shown that this compound exists exclusively as the keto tautomer in the solid state.[2][7][8] In this conformation, the β-diketone moiety is twisted, and intermolecular hydrogen bonds form between the amide N-H group and the amide carbonyl oxygen of an adjacent molecule, creating stable chains.[7]

-

Enol Tautomer : In solution, the molecule can isomerize to its enol form. This tautomer features a carbon-carbon double bond (C=C) and a hydroxyl group (-OH), creating an enone system. The enol form is stabilized by the formation of a six-membered pseudo-ring via a strong intramolecular hydrogen bond between the newly formed hydroxyl group and the remaining carbonyl oxygen.[9][10] This delocalized π-system contributes significantly to the enol's stability.[11]

Below is a diagram illustrating the tautomeric equilibrium.

Caption: Keto-enol equilibrium of this compound.

Factors Influencing the Keto-Enol Equilibrium

The ratio of keto to enol tautomers at equilibrium (KT = [enol]/[keto]) is not fixed but is highly sensitive to environmental conditions. A senior scientist must understand these factors to control experimental outcomes and predict in vivo behavior.

Solvent Effects: The Primary Determinant

The choice of solvent has the most dramatic impact on the tautomeric equilibrium.[12][13] This is a direct consequence of differential solvation of the two tautomers.

-

Non-polar, Aprotic Solvents (e.g., Chloroform, Benzene, CCl4) : These solvents weakly interact with the solute. In this environment, the enol tautomer is often favored. The causality lies in the stability conferred by the intramolecular hydrogen bond, which is preserved in the absence of competitive solvent interactions.[10][14]

-

Polar, Aprotic Solvents (e.g., DMSO, DMF) : These solvents possess high dipole moments and can act as hydrogen bond acceptors.[12] They can disrupt the enol's internal hydrogen bond, leading to a decrease in the enol population.[15] However, they also stabilize the dipole of the keto form, often shifting the equilibrium in its favor.[12]

-

Polar, Protic Solvents (e.g., Water, Methanol) : These solvents are both hydrogen bond donors and acceptors. They can form strong intermolecular hydrogen bonds with both the keto (with its carbonyl oxygens) and the enol (with its hydroxyl and carbonyl groups) tautomers. By disrupting the stabilizing intramolecular hydrogen bond of the enol, these solvents significantly favor the more polar keto form.[15]

Temperature and pH

-

Temperature : The interconversion between tautomers is a thermodynamic equilibrium. Increasing the temperature can shift the equilibrium, and the direction of the shift depends on the enthalpy of the tautomerization. For many β-dicarbonyls, the enol form is enthalpically favored (due to conjugation and H-bonding), while the keto form is entropically favored.[12]

-

pH : The acidity of the α-protons is a key factor. The tautomerization can be catalyzed by both acid and base.[16] Changes in pH can alter the rate of interconversion and potentially the position of the equilibrium, especially if either tautomer can be ionized.[3]

Experimental Characterization & Protocols

A multi-faceted analytical approach is required to fully characterize the tautomeric system. No single technique provides a complete picture; rather, they offer complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and widely used technique for studying tautomerism in solution.[17][18] It allows for the direct observation and quantification of both tautomers, provided the rate of interconversion is slow on the NMR timescale.

Expertise in Causality : We choose ¹H NMR because the keto and enol forms have distinct proton signatures. The keto form shows a sharp singlet for the α-methylene protons (-CO-CH₂-CO-), while the enol form shows a vinyl proton (-C=CH-) and a broad enolic hydroxyl proton (-OH). The relative integrals of these unique signals provide a direct measure of the tautomeric ratio.

Protocol 1: ¹H NMR Analysis of Tautomeric Equilibrium

-

Sample Preparation (Self-Validating System) : a. Accurately weigh ~5-10 mg of this compound. b. Select a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) based on the desired polarity to be investigated. Use high-purity solvent to avoid interfering signals. c. Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Ensure complete dissolution. d. Trustworthiness Check: Allow the solution to equilibrate at a constant temperature (e.g., 298 K) for at least 30 minutes before analysis to ensure the tautomeric equilibrium has been reached.

-

Data Acquisition : a. Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer. b. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. c. Ensure the relaxation delay (d1) is long enough (e.g., 5 seconds) to allow for complete relaxation of all protons, which is critical for accurate quantitative integration.

-